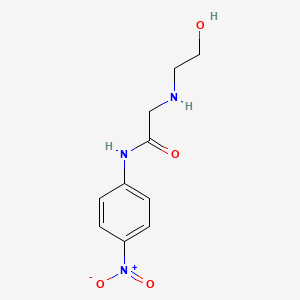

2-(2-Hydroxyethylamino)-4'-nitroacetanilide

Overview

Description

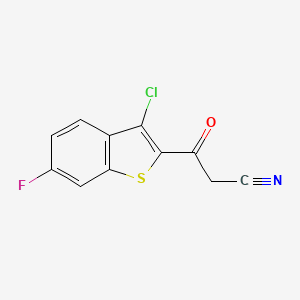

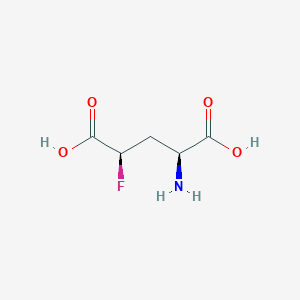

The compound “2-(2-Hydroxyethylamino)-4’-nitroacetanilide” is an organic compound containing a nitro group (-NO2), an acetanilide group (a derivative of aniline where an acetyl group is substituted for a hydrogen atom), and a 2-hydroxyethylamino group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would likely show the spatial arrangement of the nitro, acetanilide, and 2-hydroxyethylamino groups. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis

Again, while specific reactions involving “2-(2-Hydroxyethylamino)-4’-nitroacetanilide” are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the nitro group can participate in reduction reactions, and the acetanilide group can undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could make the compound more reactive, and the 2-hydroxyethylamino group could influence its solubility in water .Scientific Research Applications

Antimicrobial Agents

This compound has been studied for its antimicrobial properties. It exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a promising candidate for developing new antimicrobial agents, which are crucial in the fight against antibiotic-resistant bacteria .

Polymer Chemistry

The compound is also utilized in polymer chemistry for the synthesis of functional polymers. These polymers have applications in creating hydrogels, which are used in medical devices, drug delivery systems, and tissue engineering. The presence of the hydroxyethylamino group enhances the hydrophilicity and biocompatibility of the polymers .

Material Science

Finally, this compound is used in material science for the development of advanced materials with specific properties. For example, it can be incorporated into coatings to enhance their durability and resistance to environmental factors. These materials are used in various industries, including automotive, aerospace, and construction.

Mechanism of Action

Target of Action

The primary target of 2-(2-Hydroxyethylamino)-4’-nitroacetanilide is the topoisomerase II enzyme . This enzyme plays a crucial role in DNA replication and transcription, making it a key target for many chemotherapeutic agents .

Mode of Action

2-(2-Hydroxyethylamino)-4’-nitroacetanilide, similar to other topoisomerase II inhibitors, disrupts DNA synthesis and repair in both healthy and cancer cells by intercalating between DNA bases . This interaction with its targets leads to crosslinks and strand breaks in the DNA , thereby inhibiting cell proliferation .

Biochemical Pathways

The compound’s interaction with topoisomerase II affects the DNA replication and repair pathways . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . The exact biochemical pathways and their downstream effects are still under investigation .

Pharmacokinetics

Similar compounds have been shown to have complex pharmacokinetic profiles, with factors such as protein binding, metabolic stability, and solubility influencing their bioavailability .

Result of Action

The molecular and cellular effects of 2-(2-Hydroxyethylamino)-4’-nitroacetanilide’s action primarily involve the induction of cell cycle arrest and apoptosis . By causing DNA damage and inhibiting DNA replication, the compound can effectively halt cell proliferation and induce programmed cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Hydroxyethylamino)-4’-nitroacetanilide. Factors such as pH, temperature, and the presence of other biological molecules can affect the compound’s stability and its interactions with its target . .

Future Directions

properties

IUPAC Name |

2-(2-hydroxyethylamino)-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c14-6-5-11-7-10(15)12-8-1-3-9(4-2-8)13(16)17/h1-4,11,14H,5-7H2,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPMAFJQBIMZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CNCCO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719854 | |

| Record name | N~2~-(2-Hydroxyethyl)-N-(4-nitrophenyl)glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyethylamino)-4'-nitroacetanilide | |

CAS RN |

1235138-34-7 | |

| Record name | N~2~-(2-Hydroxyethyl)-N-(4-nitrophenyl)glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(N-Boc-piperidinyl)methyl]-4-benzoic acid](/img/structure/B3043711.png)

![tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate](/img/structure/B3043722.png)